molecular formula C10H15Cl2N3 B13131322 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride

1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride

Cat. No.: B13131322
M. Wt: 248.15 g/mol
InChI Key: CWOOYXWAVXQKGQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a dihydroindenyl group attached to a guanidine moiety, making it a subject of interest for various scientific studies .

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with guanidine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve:

    Temperature: Moderate heating (50-70°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalyst like hydrochloric acid

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the guanidine moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride can be compared with other similar compounds, such as:

    1-(2,3-Dihydro-1H-inden-2-yl)guanidine: Similar structure but without the dihydrochloride salt form.

    2,3-Dihydro-1H-inden-1-one derivatives: Compounds with similar dihydroindenyl groups but different functional groups attached.

    Guanidine derivatives: Compounds with guanidine moieties but different substituents.

The uniqueness of this compound lies in its specific combination of the dihydroindenyl group and guanidine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)guanidine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c11-10(12)13-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9H,5-6H2,(H4,11,12,13);2*1H

InChI Key

CWOOYXWAVXQKGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)N=C(N)N.Cl.Cl

Origin of Product

United States

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